1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride
Overview
Description
“1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C10H14BrClN2O2S . It has an average mass of 341.652 Da and a monoisotopic mass of 339.964783 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” is represented by the formula C10H14BrClN2O2S . The exact mass of the compound is 303.988098 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” include a density of 1.5±0.1 g/cm3, a boiling point of 427.5±55.0 °C at 760 mmHg, and a flash point of 212.4±31.5 °C . The compound has a LogP value of 1.64, indicating its lipophilicity .Scientific Research Applications
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
In terms of synthetic methods, one approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported . This method includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Another method developed at Lundbeck involved the Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection .
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Pharmaceuticals
- Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
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Synthetic Chemistry
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Kinase Inhibitors
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Receptor Modulators
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C–H Functionalization
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Photocatalytic Synthesis
properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXYKQXOZWIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592214 | |
Record name | 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride | |
CAS RN |
864759-56-8 | |
Record name | 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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